

Discovery and characterization of C18 Dihydroceramide-d3-1

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Compound of Interest

Compound Name: C18 Dihydroceramide-d3-1

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C18 Dihydroceramide-d3: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of C18 Dihydroceramide, with a focus on the application and characterization of its deuterated analogue, C18 Dihydroceramide-d3.

C18 Dihydroceramide (Cer(d18:0/18:0)) is a key intermediate in the de novo sphingolipid biosynthesis pathway.[1] Unlike its well-known counterpart, ceramide, dihydroceramides were historically considered biologically inert. However, emerging research has revealed their significant roles in a multitude of cellular processes, including autophagy, cell proliferation, and stress responses.[2] Given their growing importance in metabolic diseases and cancer, accurate quantification of specific dihydroceramide species like C18 dihydroceramide is crucial. [1][2] This has led to the synthesis and application of stable isotope-labeled internal standards, such as C18 Dihydroceramide-d3, for precise analysis by mass spectrometry.[3][4]

Physicochemical Properties and Quantification

C18 Dihydroceramide-d3 is intended for use as an internal standard for the quantification of C18 dihydroceramide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] Its physicochemical properties are summarized in the table below.

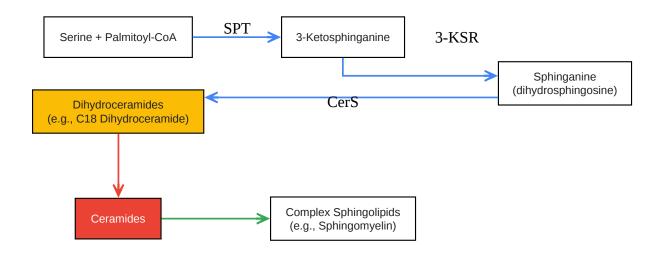


| Property | Value |
|-------------------|--|
| Formal Name | N-[(1S,2R)-2-hydroxy-1- (hydroxymethyl)heptadecyl]-octadecanamide- 18,18,18-d3 |
| Molecular Formula | Сз6Н70ДзNОз |
| Formula Weight | 571.0 |
| Purity | ≥99% deuterated forms (d1-d3); ≤1% d0 |
| Formulation | A solid |
| Solubility | DMSO: 0.5 mg/ml |
| Storage | -20°C |
| Stability | ≥ 4 years |

Table 1: Physicochemical properties of C18 Dihydroceramide-d3. Data sourced from Cayman Chemical.[3]

The De Novo Sphingolipid Synthesis Pathway

C18 Dihydroceramide is synthesized in the endoplasmic reticulum through the de novo sphingolipid synthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce various sphingolipids.





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Figure 1: De Novo Sphingolipid Synthesis Pathway.

Biological Significance of C18 Dihydroceramide

Recent studies have highlighted the involvement of C18 dihydroceramide in various physiological and pathological processes. Elevated levels of C18 dihydroceramide have been observed in the plasma of pre-diabetic individuals up to nine years before the onset of type 2 diabetes.[3] In hepatic steatosis models, increased levels of C18 dihydroceramide lead to greater triacylglycerol storage and autophagosome accumulation.[3] Furthermore, it is found at elevated levels in the skin of patients with atopic dermatitis.[3]

Experimental Protocols

Quantification of C18 Dihydroceramide using LC-MS/MS with C18 Dihydroceramide-d3 Internal Standard

This protocol outlines a general procedure for the quantification of C18 dihydroceramide in biological samples, such as plasma or cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and C18 Dihydroceramide-d3 as an internal standard.

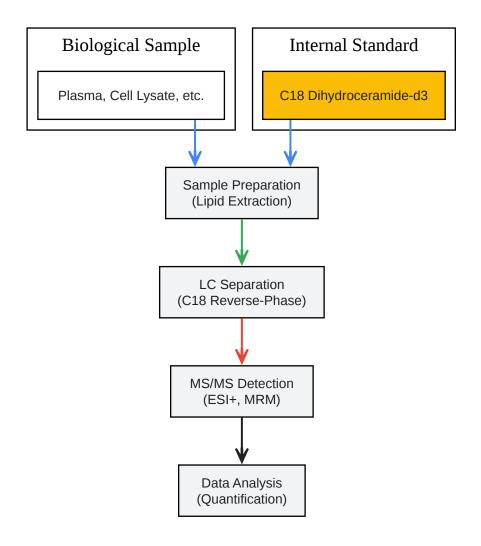
- 1. Sample Preparation (Lipid Extraction)
- To a 1.5 mL microcentrifuge tube, add 100 μ L of the biological sample (e.g., plasma, cell lysate).
- Add 10 μL of a known concentration of C18 Dihydroceramide-d3 in a suitable solvent (e.g., methanol).
- Add 500 μL of a 2:1 (v/v) mixture of chloroform:methanol.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids into a new tube.
- Dry the extracted lipids under a gentle stream of nitrogen.



- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column is typically used for the separation of ceramides.
 - Mobile Phase: A gradient of two solvents is commonly employed. For example, Mobile Phase A could be water with 0.1% formic acid and Mobile Phase B could be acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
 - Gradient: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the lipids.
 - Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
 - Injection Volume: 5-10 μL of the reconstituted sample.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of ceramides.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[5][6]
 - MRM Transitions: Specific precursor-to-product ion transitions for both C18 dihydroceramide and the C18 Dihydroceramide-d3 internal standard need to be determined and optimized on the specific mass spectrometer being used.
- 3. Data Analysis
- Integrate the peak areas for the MRM transitions of both the endogenous C18 dihydroceramide and the C18 Dihydroceramide-d3 internal standard.



- Calculate the ratio of the peak area of the endogenous C18 dihydroceramide to the peak area of the internal standard.
- Quantify the concentration of C18 dihydroceramide in the sample by comparing this ratio to a standard curve generated with known concentrations of C18 dihydroceramide and a fixed concentration of the internal standard.



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Figure 2: Experimental Workflow for Quantification.

Conclusion

C18 Dihydroceramide is an increasingly important bioactive lipid, and its accurate quantification is essential for understanding its role in health and disease. The use of a stable isotope-labeled internal standard like C18 Dihydroceramide-d3 in conjunction with LC-MS/MS provides a robust



and reliable method for this purpose. This technical guide provides a foundational understanding of C18 Dihydroceramide and a practical framework for its analysis in a research setting.

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